molecular formula C19H15BrO B3054701 (4-Bromophenyl)(diphenyl)methanol CAS No. 61623-62-9

(4-Bromophenyl)(diphenyl)methanol

Cat. No.: B3054701
CAS No.: 61623-62-9
M. Wt: 339.2 g/mol
InChI Key: DBPPVXHRLZFMMM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(diphenyl)methanol is an organic compound with the molecular formula C19H15BrO. It is a white to off-white crystalline solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenylmethanol moiety. This structure imparts unique chemical properties to the compound, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(diphenyl)methanol typically involves the reaction of 4-bromobenzophenone with phenylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:

  • Dissolve 4-bromobenzophenone in anhydrous ether.
  • Add phenylmagnesium bromide to the solution while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture for several hours, allowing the Grignard reagent to react with the carbonyl group of 4-bromobenzophenone.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the crude product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(diphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding diphenylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate in an organic solvent.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 4-bromobenzophenone.

    Reduction: Diphenylmethanol.

    Substitution: Various substituted diphenylmethanol derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(diphenyl)methanol is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving hydroxyl groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(diphenyl)methanol depends on the specific chemical reaction it undergoes. In general, the compound acts as a nucleophile or electrophile, participating in various organic reactions. The bromine atom and hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromobenzophenone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.

    Triphenylmethanol: Contains an additional phenyl group, affecting its steric and electronic properties.

Uniqueness

(4-Bromophenyl)(diphenyl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry.

Properties

IUPAC Name

(4-bromophenyl)-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPPVXHRLZFMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298785
Record name (4-bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61623-62-9
Record name NSC126219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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